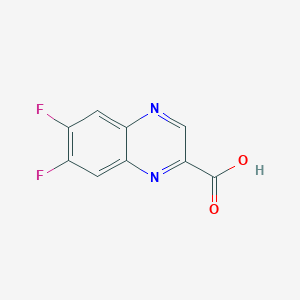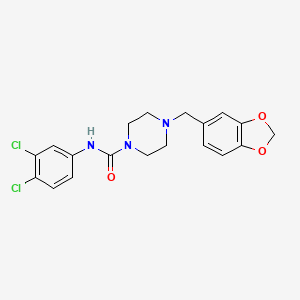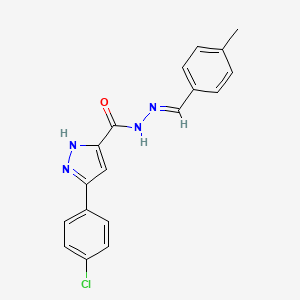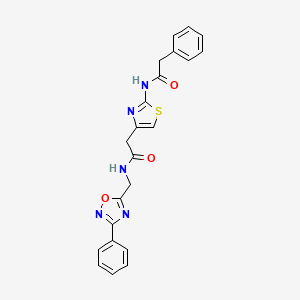
2-Quinoxalinecarboxylic acid, 6,7-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinecarboxylic acid, 6,7-difluoro- is a heterocyclic compound . It has an empirical formula of C9H6N2O2 and a molecular weight of 174.16 . The compound has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids and bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives .
Molecular Structure Analysis
The molecular structure of 2-Quinoxalinecarboxylic acid, 6,7-difluoro- is represented by the SMILES stringOC(=O)c1cnc2ccccc2n1 . This represents a quinoxaline ring with a carboxylic acid group at the 2-position . Physical And Chemical Properties Analysis
The melting point of 2-Quinoxalinecarboxylic acid is 208 °C (dec.) (lit.) . The predicted boiling point of 2-Quinolinecarboxylic acid, 6,7-difluoro- is 357.7±37.0 °C and its predicted density is 1.518±0.06 g/cm3 .科学的研究の応用
Photolytic Reactions and Photostability
2-Quinoxalinecarboxylic acid, 6,7-difluoro- and its derivatives exhibit interesting photolytic reactions under UV light, which is relevant for understanding the photostability and phototoxicity of these compounds. The photolytic degradation of fluorinated quinolones, including 6,7-difluoro derivatives, involves heterolytic defluorination leading to the generation of aryl cations in solution. This process is pivotal for assessing the environmental fate of these compounds and their potential phototoxic effects when exposed to sunlight (Fasani et al., 1999).
Antibacterial Activity
The synthesis and evaluation of 6,7-difluoro quinoxalinecarboxylic acid derivatives have shown significant antibacterial activity. The structural modification of these molecules, such as the introduction of a difluoromethoxy group at the 6-position and various substituents at the 7-position, has been studied to enhance their antibacterial efficacy. These derivatives have been characterized and evaluated for their potential as novel antibacterial agents, indicating their importance in the development of new therapeutic options for bacterial infections (Krishnan & Lang, 1988).
Analytical Applications
Quinoxaline-2-carboxylic acid and its derivatives, including the 6,7-difluoro variant, have been explored as analytical reagents for the determination of metal ions. Studies have shown the potential of these compounds in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), and others, highlighting their utility in analytical chemistry for metal ion analysis (Dutt, Sanayal, & Nag, 1968).
Synthesis and Characterization of Derivatives
Research into the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids has yielded a wide range of derivatives. These compounds, including amino, bromo, chloro, and other derivatives, demonstrate the versatility and broad applicability of 6,7-difluoro quinoxalinecarboxylic acid in organic synthesis and the development of novel compounds with potential biological activities (Didenko et al., 2015).
Optoelectronic Properties
The study of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including 6,7-difluoro variants, has provided insights into their optical properties, solvatochromism, and aggregation-induced emission (AIE) characteristics. These properties are crucial for the development of new materials for optoelectronic applications, indicating the potential of 6,7-difluoro quinoxalinecarboxylic acid derivatives in the field of material science (Rajalakshmi & Palanisami, 2020).
作用機序
While the mechanism of action for 2-Quinoxalinecarboxylic acid, 6,7-difluoro- is not explicitly stated, quinoxaline 1,4-dioxides, a related class of compounds, have shown promise in the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
Safety and Hazards
特性
IUPAC Name |
6,7-difluoroquinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKGMKCGQJAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinoxaline-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)
![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)



![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
![5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride](/img/structure/B2756679.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)

![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)